molecular formula C22H22BrN3O2S2 B11536189 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No.: B11536189
M. Wt: 504.5 g/mol
InChI Key: PZPRPRSUGBJSKF-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. This compound features a benzothiazole core, which is known for its biological activity, and a bromo-hydroxyphenyl group, which can enhance its reactivity and binding properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE typically involves a multi-step process:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Bromo-Hydroxyphenyl Group: This step involves the bromination of a hydroxyphenyl derivative, followed by its condensation with the benzothiazole core.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with N-cyclohexylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, it is studied for its potential as an antimicrobial agent due to its ability to interact with bacterial proteins and disrupt their function.

Medicine

The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, it can be used in the development of new polymers and coatings with enhanced properties such as increased durability and resistance to environmental degradation.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial proteins and inhibit their function, leading to cell death. In cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-({6-[(E)-[(5-HYDROXY-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE
  • 2-({6-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE

Uniqueness

The presence of the bromo group in 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-CYCLOHEXYLACETAMIDE enhances its reactivity and binding properties compared to its analogs. This makes it particularly useful in applications where strong interactions with biological targets are required.

Properties

Molecular Formula

C22H22BrN3O2S2

Molecular Weight

504.5 g/mol

IUPAC Name

2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C22H22BrN3O2S2/c23-15-6-9-19(27)14(10-15)12-24-17-7-8-18-20(11-17)30-22(26-18)29-13-21(28)25-16-4-2-1-3-5-16/h6-12,16,27H,1-5,13H2,(H,25,28)

InChI Key

PZPRPRSUGBJSKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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